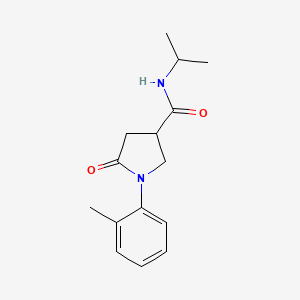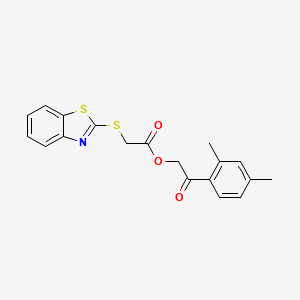
N-isopropyl-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as IPP, is a synthetic compound that belongs to the family of pyrrolidine carboxamides. This compound has been extensively studied due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-isopropyl-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to have analgesic effects by reducing pain sensitivity. This compound has been investigated for its potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-isopropyl-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity and yield. This compound has been extensively studied and its effects have been well characterized. However, the limitations of this compound include its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
For research on N-isopropyl-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide include investigating its potential as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Further studies are needed to fully understand the mechanism of action of this compound and to investigate its potential side effects. The development of new synthesis methods for this compound and its derivatives may also lead to the discovery of new compounds with improved efficacy and safety.
Métodos De Síntesis
The synthesis of N-isopropyl-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 2-methylphenylacetic acid with isopropylamine and acetic anhydride. The resulting product is then treated with oxalyl chloride and pyrrolidine to yield this compound. This synthesis method has been optimized to yield high purity and yield of this compound.
Aplicaciones Científicas De Investigación
N-isopropyl-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects. This compound has also been investigated for its potential as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
1-(2-methylphenyl)-5-oxo-N-propan-2-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10(2)16-15(19)12-8-14(18)17(9-12)13-7-5-4-6-11(13)3/h4-7,10,12H,8-9H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLPZVPQBIYUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5358168.png)

![5-amino-3-[2-(4-bromo-3-nitrophenyl)-1-cyanovinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5358186.png)
![4-[2-(phenoxymethyl)-3-furoyl]morpholine](/img/structure/B5358195.png)
![4-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}morpholine](/img/structure/B5358211.png)
![2-({3-[(4-methylbenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B5358216.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-bromobenzoate](/img/structure/B5358223.png)
![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B5358224.png)
![N-ethyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5358225.png)
![N-[2-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzyl]propanamide](/img/structure/B5358228.png)
![ethyl 4-{2-[(2-fluorobenzoyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B5358230.png)
![1-{1-[2-(propylamino)benzoyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5358232.png)
![ethyl 2-[(3-chlorobenzoyl)amino]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3,3-trifluoroalaninate](/img/structure/B5358257.png)
![N-[1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-yl]-N'-(2-methylphenyl)urea](/img/structure/B5358280.png)